4'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone
Description
4'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C₉H₇F₃O₂ (molecular weight ~204.15 g/mol). Its structure features a trifluoromethyl ketone group attached to a benzene ring substituted with a methoxy group at the ortho (2') position of the para-substituted phenyl ring. This compound is notable for its electron-withdrawing trifluoromethyl group and steric/electronic effects imparted by the methoxy substituent.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(2-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(19)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPCXPEQLFINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-methoxybenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4’-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4’-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4’-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Positional Isomers: 4'-Methoxy vs. 2'-Methoxy Derivatives
- 4'-Methoxy-2,2,2-trifluoroacetophenone (CAS 711-38-6): Structure: Methoxy group at the para (4') position. Properties: Exhibits a molecular weight of 204.1459 g/mol and an IUPAC Standard InChIKey NCJZVRPXSSYDBG-UHFFFAOYSA-N. The para-substitution minimizes steric hindrance, allowing for more efficient electronic interactions (e.g., resonance donation from methoxy to the ketone). This compound is used in polymer synthesis via Friedel-Crafts reactions . Comparison: The ortho-methoxy isomer (target compound) likely experiences greater steric hindrance, reducing reactivity in sterically sensitive reactions like Friedel-Crafts polycondensation. Electronic effects may also differ due to altered resonance pathways .
Substituent Variation: Alkyl vs. Electron-Donating Groups
- 4'-N-Butyl-2,2,2-trifluoroacetophenone (CAS 40739-44-4): Structure: Butyl group at the para position. Used as a carbonate ionophore in membrane technologies . Comparison: The methoxy group in the target compound provides stronger electron-donating effects (+M effect) compared to alkyl groups, enhancing polarization of the trifluoromethyl ketone moiety. This could improve catalytic activity in oxidation reactions .
- 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone (CAS 2396-05-6): Structure: Dimethylamino group at the para position. This compound is used in studies of donor-acceptor interactions in catalysis . Comparison: The methoxy group in the target compound is less electron-donating than dimethylamino, preserving the ketone’s electrophilicity. This balance may make it more suitable for reactions requiring moderate electrophilic activation .
Halogenated Derivatives: Chloro and Fluoro Substituents
- 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone: Structure: Chloro and methyl groups at the 4' and 3' positions, respectively. Properties: Halogen substituents enhance electrophilicity and oxidative stability. Comparison: The methoxy group in the target compound reduces electrophilicity compared to chloro derivatives but improves solubility in polar solvents. Safety profiles may also differ due to reduced reactivity .
Catalytic and Reactivity Profiles
- Hydroboration Efficiency: 2,2,2-Trifluoroacetophenone derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit faster hydroboration rates than alkyl-substituted analogs. For example, 2,2,2-trifluoroacetophenone achieves quantitative hydroboration in 15 minutes at room temperature, whereas sterically hindered analogs like 2,2,2-trimethylacetophenone require 2.5 hours . Comparison: The ortho-methoxy group in the target compound may introduce steric hindrance, slightly slowing reaction rates compared to para-substituted derivatives.
- Organocatalysis: 2,2,2-Trifluoroacetophenone acts as an efficient organocatalyst for alkene epoxidation using H₂O₂. Substituents on the aromatic ring modulate catalytic activity by altering electron density and steric accessibility .
Spectroscopic and Computational Data
- Hydrazone Derivatives: Hydrazones of 2,2,2-trifluoroacetophenone exhibit IR vibrational frequencies for C=N (~1620 cm⁻¹) and N-H (~3450 cm⁻¹). Substituents alter these frequencies; for example, electron-withdrawing groups like trifluoromethyl reduce C=N bond length, increasing vibrational energy . Comparison: The ortho-methoxy group may introduce additional steric strain, slightly shifting vibrational frequencies compared to para-substituted analogs.
Biological Activity
4'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H14F3O2
- Molecular Weight : 308.28 g/mol
The compound features a trifluoroacetophenone moiety and a methoxy-substituted phenyl group, which contribute to its unique chemical behavior and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.
- Escherichia coli : Showed susceptibility to the compound with comparable MIC values.
Table 1 summarizes the antimicrobial activity against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Enterococcus faecalis | 78 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were found to be:
- HeLa Cells : IC50 = 226 µg/mL
- A549 Cells : IC50 = 242.52 µg/mL
These findings suggest that the compound may interfere with cell proliferation and induce cell death through apoptosis.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
- Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Study on Antibacterial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial efficacy of various fluorinated compounds, including this compound. The study highlighted its effectiveness against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a lead compound for antibiotic development.
Anticancer Research
A study published in Cancer Letters investigated the anticancer properties of several derivatives of trifluoroacetophenones. The results indicated that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. This positions this compound as a promising candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
